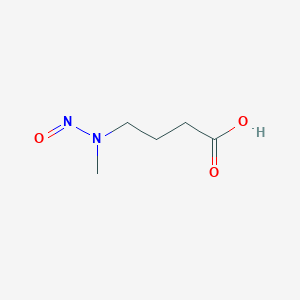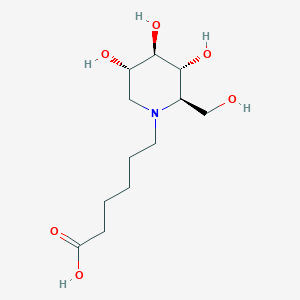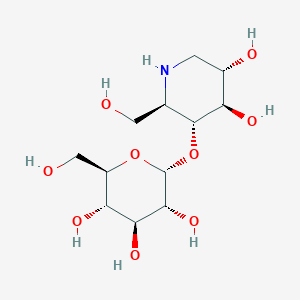
N-Nitrosobis(2-oxopropyl)amine
Übersicht
Beschreibung
N-Nitrosobis(2-oxopropyl)amine (NBOP) is an organic compound with a molecular formula of C3H5N2O2. It is a nitrosamine, a type of nitrogen-containing organic compound that is commonly found in a variety of food and beverage products. NBOP is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other industrial products. NBOP is also known to have an array of biological activities, including mutagenic, carcinogenic, and anti-tumor properties. The purpose of
Wissenschaftliche Forschungsanwendungen
Carcinogenic Research
BOP is a nitrosamine compound that has been the subject of significant research interest in the field of chemical carcinogenesis . It’s used in studies to understand the mechanisms of carcinogenesis and to develop potential treatments .
Metabolic Studies
The metabolism of BOP has been examined in microsomes from uninduced F-344 rats . These studies help in understanding how the body processes and eliminates such compounds .
Cell Mutation Studies
BOP has been used in studies investigating cell mutation. For example, the metabolic activation of BOP by Fischer rat and Syrian hamster hepatocytes was investigated to determine the existence of species differences in the induction of cell mutation .
Pancreatic Acinar Cell Studies
A pancreatic acinar cell-mediated mutagenicity assay was developed as an in vitro model system to study the metabolism of BOP into forms mutagenic for Chinese hamster V79 cells . This helps in understanding the role of pancreatic acinar cells in metabolizing certain compounds .
Comparative Toxicology
BOP is used in comparative toxicology studies to understand species-specific responses. For instance, the abilities of rat and hamster acinar cells to convert BOP to mutagenic forms were compared .
In Vivo Metabolite Studies
BOP is an in vivo metabolite of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), and it’s used in studies to understand the metabolic pathways and effects of these compounds .
Wirkmechanismus
Target of Action
N-Nitrosobis(2-oxopropyl)amine (BOP) primarily targets pancreatic acinar cells . These cells play a crucial role in the metabolism of BOP, converting it into forms that are mutagenic for other cells .
Mode of Action
BOP interacts with its targets, the pancreatic acinar cells, and is metabolized into mutagenic forms . This interaction results in mutations at the hypoxanthine:guanine phosphoribosyltransferase locus and the Na/K ATPase locus . The ability of both Syrian golden hamster and Fischer rat pancreatic acinar cells to convert BOP into mutagens for V79 cells was investigated, showing that acinar cells of both species were capable of activating BOP to mutagens for V79 cells in a dose-dependent manner .
Biochemical Pathways
The metabolism of BOP involves several biochemical pathways. Hamsters and rats metabolize BOP to yield N-nitrosobis(2-hydroxypropyl)-amine (BHP), glucuronic acid conjugates of BOP and BHP, the sulfate ester of BOP, and 14C-labeled urea . All of these are excreted, and 14CO2 is both incorporated in the urea cycle and exhaled .
Pharmacokinetics
The pharmacokinetics of BOP involve its metabolism and activation by isolated hepatocytes and pancreatic cells . .
Result of Action
The result of BOP’s action is the induction of mutations in cells. BOP is a potent mutagen, more so than N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), after activation by either cell type . This is consistent with the known in vivo specificity of BOP versus HPOP in the hamster pancreas . BOP and similar compounds have been shown to induce tumors of the pancreatic duct and lung tumors .
Action Environment
The action, efficacy, and stability of BOP can be influenced by various environmental factors. For instance, the presence and formation of similar nitrosamines in various contexts, including food processing and tobacco smoke, can affect exposure risks
Eigenschaften
IUPAC Name |
N,N-bis(2-oxopropyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYBBWYDSDZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(CC(=O)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021022 | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosobis(2-oxopropyl)amine | |
CAS RN |
60599-38-4 | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60599-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosobis(2-oxopropyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060599384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(2-OXOPROPYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5C28SA7UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)








